TP0427736
Overview
Description
- TP0427736 hydrochloride is a potent inhibitor of ALK5 kinase activity.
- It specifically targets the TGF-β receptor type I (ALK5) and modulates TGF-β signaling.
- The compound’s chemical structure consists of C₁₄H₁₁ClN₄S₂.
- It is used in scientific research and drug development .
Mechanism of Action
Mode of Action
TP0427736 inhibits ALK5 kinase activity with an IC50 of 2.72 nM . This effect is 300-fold higher than the inhibitory effect on ALK3 . In cell-based assays, this compound inhibits Smad2/3 phosphorylation in A549 cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGF-beta signaling pathway. TGF-beta is a multifunctional peptide that controls proliferation, differentiation, and other functions in many cell types. It acts synergistically with TGF-alpha in inducing transformation and also acts as a negative autocrine growth factor. Dysregulation of TGF-beta activation and signaling may result in apoptosis .
Result of Action
In cell-based assays, this compound decreases the growth inhibition of human outer root sheath cells . The topical application of this compound significantly decreases Smad2 phosphorylation in mouse skin, and its repeated application suppresses the shortening of average hair follicle length during the transition from the late anagen phase to the catagen phase .
Biochemical Analysis
Biochemical Properties
TP0427736 plays a crucial role in biochemical reactions by selectively inhibiting ALK5 with an IC50 of 2.72 nM . This inhibition is highly specific, displaying a 300-fold selectivity over ALK3 . This compound inhibits the phosphorylation of Smad2/3 in A549 cells, which are key proteins in the TGF-β signaling pathway . By inhibiting these proteins, this compound effectively reduces the growth inhibition of human outer root sheath cells induced by TGF-β .
Cellular Effects
This compound has been shown to influence various cellular processes. In A549 cells, this compound inhibits the phosphorylation of Smad2/3, thereby reducing the growth inhibition induced by TGF-β . This compound also decreases the growth inhibition of human outer root sheath cells, which is significant in the context of androgenic alopecia . Additionally, this compound has been observed to elongate the anagen phase in mouse hair follicles, indicating its potential in promoting hair growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively inhibiting ALK5 kinase activity . This inhibition prevents the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . By blocking this pathway, this compound reduces the growth inhibition of human outer root sheath cells and promotes hair follicle growth . The compound’s high selectivity for ALK5 over other kinases ensures targeted action with minimal off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. In vitro studies have shown that this compound maintains its inhibitory effect on Smad2/3 phosphorylation in A549 cells for extended periods . In vivo studies using mouse models have revealed that repeated application of this compound can suppress the shortening of hair follicle length during the transition from the late anagen phase to the catagen phase . These findings suggest that this compound has long-term effects on cellular function and hair growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models, topical application of this compound has been shown to significantly decrease Smad2 phosphorylation in the skin . Higher doses of this compound have been associated with more pronounced effects on hair follicle growth and elongation of the anagen phase .
Metabolic Pathways
This compound is involved in metabolic pathways related to TGF-β signaling. By inhibiting ALK5, this compound disrupts the phosphorylation of Smad2/3 proteins, which are critical mediators of TGF-β signaling . This disruption affects various downstream processes, including cell growth, differentiation, and apoptosis . The compound’s interaction with these pathways highlights its potential as a therapeutic agent for conditions influenced by TGF-β signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit ALK5. The compound’s selective inhibition of ALK5 ensures that it primarily targets cells and tissues where TGF-β signaling is active . This targeted distribution is crucial for its effectiveness in reducing growth inhibition and promoting hair follicle growth .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ALK5 and inhibits its kinase activity . This localization is essential for its function, as it allows this compound to effectively block the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . The compound’s ability to localize within specific cellular compartments ensures its targeted action and minimizes off-target effects.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for TP0427736 hydrochloride are not readily available in the literature.
- custom synthesis services can provide this compound for research purposes .
Chemical Reactions Analysis
- TP0427736 hydrochloride inhibits ALK5 kinase activity with an IC₅₀ of 2.72 nM.
- It is 300-fold more effective against ALK5 than ALK3 (ALK3 IC₅₀ = 836 nM).
- In A549 cells, it suppresses Smad2/3 phosphorylation induced by TGF-β1 (IC₅₀ = 8.68 nM) .
Scientific Research Applications
- TP0427736 hydrochloride has potential applications in various fields:
Androgenic Alopecia (AGA): Research related to hair loss.
Cancer Therapy: ALK5 inhibition may be relevant in cancer treatment.
Other Areas:
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available data.
Properties
IUPAC Name |
6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFCXRYULHMNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TP0427736 and how does it impact adipocyte differentiation?
A1: this compound functions as an inhibitor of ALK5, a type I receptor for Transforming Growth Factor beta (TGF-β) []. While its role in hair follicle growth has been explored [], the provided research highlights its use in understanding the signaling pathways involved in adipocyte differentiation []. Specifically, the study used this compound to inhibit the SMAD2/3 signaling pathway, which is known to be activated by Bone Morphogenetic Protein 8B (BMP8B) []. By inhibiting SMAD2/3 phosphorylation, this compound partially reversed the inhibitory effects of BMP8B on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This suggests that BMP8B, at least partially, inhibits adipogenesis through the SMAD2/3 pathway [].
Q2: Are there any other signaling pathways affected by this compound treatment in the context of adipocyte differentiation?
A2: The research primarily focused on the role of this compound in inhibiting SMAD2/3 signaling downstream of BMP8B in adipocyte differentiation []. The study did not investigate the potential impact of this compound on other signaling pathways involved in this process. Further research is needed to determine if this compound directly influences other pathways or if its effects are solely mediated through SMAD2/3 inhibition in this specific context.
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